ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
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Description
Ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.371. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds like “ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate” often target proteins or enzymes in the body due to their ability to form multiple interactions with amino acid residues in the active site of the target protein .
Mode of Action
The compound might interact with its target through various types of chemical interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. The specific mode of action would depend on the exact nature of the target and the specific functional groups present in the compound .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could inhibit or enhance the activity of the enzyme, thereby affecting the overall pathway .
Pharmacokinetics
The pharmacokinetics of the compound would depend on various factors such as its solubility, stability, and the presence of functional groups that can be metabolized by the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would determine its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and the biochemical pathways affected. This could range from changes in cellular metabolism to alterations in signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
ethyl 4-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-3-25-17(24)20-9-7-19(8-10-20)15-13(11-22)16(23)21-6-4-5-12(2)14(21)18-15/h4-6,11H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYZXMOXLMCYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647391 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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